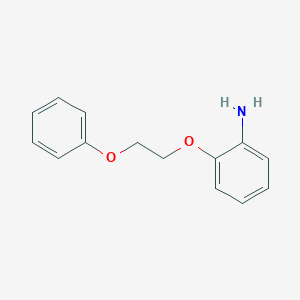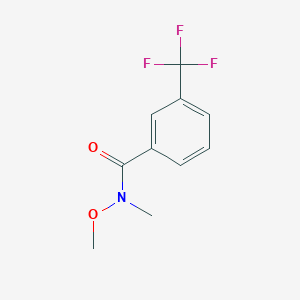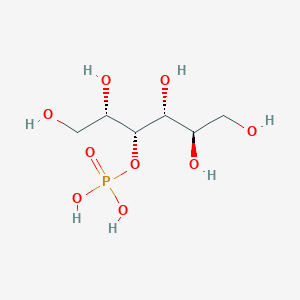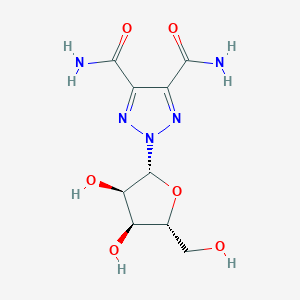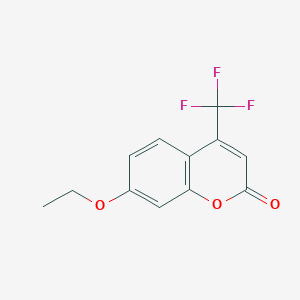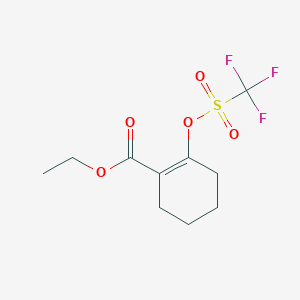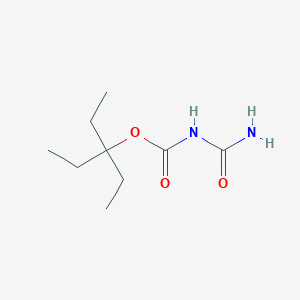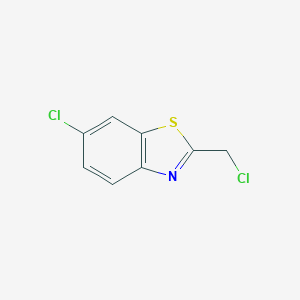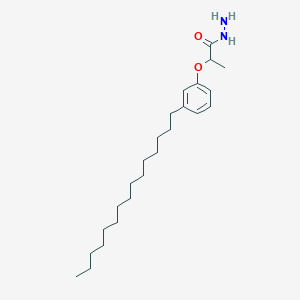
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide, also known as PP-Hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PP-Hydrazide is a hydrazide derivative of pentadecylphenol, a long-chain alkylphenol, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide is not fully understood. However, studies suggest that Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may inhibit the activity of enzymes involved in cancer cell growth and proliferation. Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has been shown to have biochemical and physiological effects on cancer cells. Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide inhibits the expression of proteins involved in cancer cell growth and proliferation, including cyclin D1 and Bcl-2. Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide also induces the expression of proteins involved in apoptosis, including caspase-3 and poly (ADP-ribose) polymerase (PARP).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has several advantages and limitations for lab experiments. One advantage is that Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide is a relatively stable compound and can be easily synthesized in the lab. However, Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide is a highly hydrophobic compound and may require special solvents for use in experiments. Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may also have limited solubility in some solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide. One direction is to investigate the potential of Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide as a therapeutic agent for cancer treatment. Further studies are needed to understand the mechanism of action of Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide and its potential toxicity in vivo. Another direction is to investigate the potential of Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide as a tool for studying the role of enzymes involved in cancer cell growth and proliferation. Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide may also have potential applications in other fields, such as materials science and nanotechnology.
Métodos De Síntesis
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide can be synthesized using different methods, including the reaction of pentadecylphenol with hydrazine hydrate in the presence of glacial acetic acid, followed by the reaction with propanoic acid. Another method involves the reaction of pentadecylphenol with propanoic anhydride, followed by the reaction with hydrazine hydrate. The synthesis of Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide requires precise conditions and careful handling of the reagents to obtain a pure compound.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide has been investigated for its anti-cancer properties. Studies have shown that Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
Número CAS |
111254-06-9 |
|---|---|
Nombre del producto |
Propanoic acid, 2-(3-pentadecylphenoxy)hydrazide |
Fórmula molecular |
C24H42N2O2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-(3-pentadecylphenoxy)propanehydrazide |
InChI |
InChI=1S/C24H42N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19-23(20-22)28-21(2)24(27)26-25/h16,18-21H,3-15,17,25H2,1-2H3,(H,26,27) |
Clave InChI |
JMYGTOJHCGQUQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(C)C(=O)NN |
Sinónimos |
2-(3-pentadecylphenoxy)propanehydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



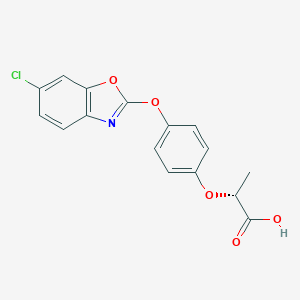
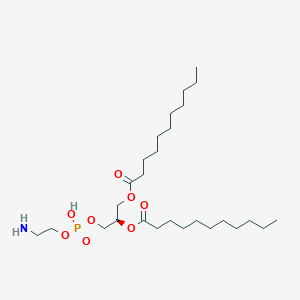
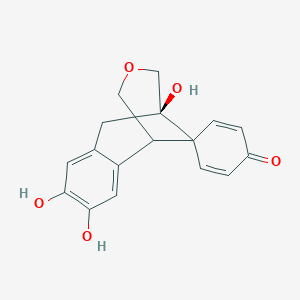
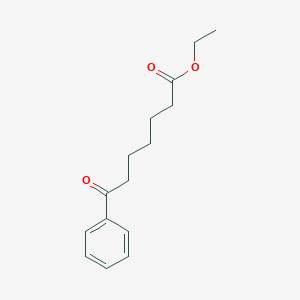
![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
